(4-Butylphenyl)-1-pentyn-1-yl-iodonium
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Overview
Description
(4-Butylphenyl)-1-pentyn-1-yl-iodonium is an organoiodine compound that has garnered interest in various fields of chemistry due to its unique properties. This compound is characterized by the presence of an iodonium ion, which is known for its ability to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)-1-pentyn-1-yl-iodonium typically involves the reaction of (4-Butylphenyl)-1-pentyn-1-ol with iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent the decomposition of the product. The reaction mechanism involves the formation of an iodonium ion intermediate, which then reacts with the alkyne to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)-1-pentyn-1-yl-iodonium undergoes several types of chemical reactions, including:
Substitution Reactions: The iodonium ion can be replaced by other nucleophiles, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, nucleophiles like amines or thiols for substitution reactions, and oxidizing agents for redox reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions with this compound depend on the specific reaction type. For example, in substitution reactions, the product will be a substituted alkyne, while in coupling reactions, the product will be a biaryl or similar structure.
Scientific Research Applications
Chemistry
In chemistry, (4-Butylphenyl)-1-pentyn-1-yl-iodonium is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its ability to participate in a variety of reactions makes it a versatile tool for chemists.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, compounds with similar structures have been investigated for their potential as antimicrobial and anticancer agents. The presence of the iodonium ion may enhance the compound’s reactivity and efficacy in biological systems.
Industry
In industry, this compound could be used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable reagent for large-scale chemical production.
Mechanism of Action
The mechanism of action of (4-Butylphenyl)-1-pentyn-1-yl-iodonium involves the formation of an iodonium ion intermediate, which can then react with various nucleophiles or participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or catalyst used.
Comparison with Similar Compounds
Similar Compounds
(4-Butylphenyl)-1-pentyn-1-yl-bromonium: Similar in structure but contains a bromonium ion instead of an iodonium ion.
(4-Butylphenyl)-1-pentyn-1-yl-chloronium: Contains a chloronium ion, which is less reactive compared to the iodonium ion.
(4-Butylphenyl)-1-pentyn-1-yl-fluoronium: Contains a fluoronium ion, which is even less reactive than the chloronium ion.
Uniqueness
The uniqueness of (4-Butylphenyl)-1-pentyn-1-yl-iodonium lies in the high reactivity of the iodonium ion, which allows it to participate in a wide range of chemical reactions. This makes it a more versatile reagent compared to its bromonium, chloronium, and fluoronium counterparts.
Properties
Molecular Formula |
C15H20I+ |
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Molecular Weight |
327.22 g/mol |
IUPAC Name |
(4-butylphenyl)-pent-1-ynyliodanium |
InChI |
InChI=1S/C15H20I/c1-3-5-7-13-16-15-11-9-14(10-12-15)8-6-4-2/h9-12H,3-6,8H2,1-2H3/q+1 |
InChI Key |
CWMKPSYTUTWZDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[I+]C#CCCC |
Origin of Product |
United States |
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